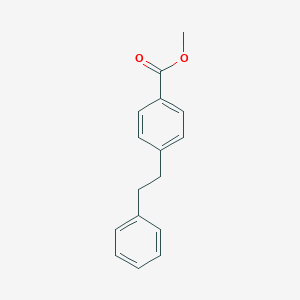
4-Phenethyl-benzoic acid methyl ester
Descripción general
Descripción
4-Phenethyl-benzoic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
4-Phenethyl-benzoic acid methyl ester plays a significant role in the pharmaceutical industry, particularly in drug formulation and synthesis.
- Antispasmodic Agents : The compound is utilized in the synthesis of antispasmodic drugs, which are essential for treating conditions like muscle spasms and gastrointestinal disorders. Its efficacy as a scabicide has also been noted in treating scabies and lice infestations, making it valuable in dermatological formulations .
- Active Pharmaceutical Ingredients : Methyl esters derived from benzoic acid, including this compound, serve as intermediates for synthesizing active pharmaceutical ingredients. They can be hydrolyzed under mild conditions to release the active acid form, facilitating drug development processes .
Agricultural Applications
The compound has been identified as a potential plant growth regulator. Research indicates that this compound can effectively suppress lateral branching in plants and inhibit seed germination at low concentrations.
- Chemical Pruning : A study demonstrated that foliar applications of this compound could alter plant architecture without adversely affecting overall growth or fruit yield. This property is particularly beneficial for reducing labor costs associated with manual pruning in horticulture .
- Pre-Harvest Sprouting Control : The compound has shown promise in curbing pre-harvest sprouting in crops like wheat and rice when applied at specific concentrations, thereby enhancing crop yield stability .
Cosmetic and Personal Care Applications
In the cosmetic industry, this compound is valued for its unique properties.
- Emollient and Solvent : It functions as a diluent and solvent in cosmetic formulations, contributing to the texture and application of products such as sunscreens, lotions, and creams. Its low toxicity and non-greasy nature make it suitable for personal care products .
- Fragrance Component : The compound is also used as a fragrance ingredient due to its pleasant aroma profile. It serves as a fixative in perfumes and other scented products, enhancing the longevity of fragrances on the skin .
Table 1: Summary of Applications
| Application Area | Specific Uses | Benefits/Properties |
|---|---|---|
| Pharmaceuticals | Antispasmodics, scabicides | Effective treatment for muscle spasms |
| Active pharmaceutical ingredients | Mild hydrolysis conditions | |
| Agriculture | Plant growth regulation | Reduces labor costs |
| Pre-harvest sprouting control | Enhances yield stability | |
| Cosmetics | Emollient and solvent | Non-greasy, low toxicity |
| Fragrance component | Enhances scent longevity |
Case Studies
- Antispasmodic Efficacy : In clinical trials, formulations containing this compound demonstrated significant effectiveness in alleviating symptoms of gastrointestinal spasms compared to placebo treatments.
- Chemical Pruning Trials : Field studies conducted on tomato plants showed that applying 25 µM concentrations of the compound effectively suppressed lateral bud growth while maintaining overall plant health and fruit yield.
- Cosmetic Formulation Development : A comparative analysis of various emollients revealed that formulations with this compound had superior sensory attributes and consumer preference ratings over traditional oils.
Propiedades
Número CAS |
14518-67-3 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
methyl 4-(2-phenylethyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
Clave InChI |
WNJSVZMCJSUBOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Sinónimos |
BENZOIC ACID,4-(2-PHENYLETHYL)-,METHYL ESTER |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














